molecular formula C8H7ClO2 B2360737 4-Chloro-2-hydroxy-3-methylbenzaldehyde CAS No. 55289-23-1

4-Chloro-2-hydroxy-3-methylbenzaldehyde

Cat. No.: B2360737
CAS No.: 55289-23-1
M. Wt: 170.59
InChI Key: CMRAVGACEPRQIK-UHFFFAOYSA-N
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Scientific Research Applications

4-Chloro-2-hydroxy-3-methylbenzaldehyde has several applications in scientific research:

Safety and Hazards

The compound has been classified as having some hazards. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-hydroxy-3-methylbenzaldehyde typically involves the chlorination of 2-hydroxy-3-methylbenzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this synthesis include chlorine gas or sodium hypochlorite as the chlorinating agents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of the starting material .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-hydroxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydroxy-3-methylbenzaldehyde involves its interaction with specific molecular targets. The hydroxy and aldehyde groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and exert specific effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-hydroxy-3-methylbenzaldehyde is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-chloro-2-hydroxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-7(9)3-2-6(4-10)8(5)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRAVGACEPRQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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